Enhanced Nucleophilicity and pKa of 2-Chloro-4-fluorothiophenol vs. Unsubstituted Thiophenol
The presence of two electron-withdrawing halogen substituents, ortho-chloro and para-fluoro, significantly lowers the pKa of the thiol group, enhancing its nucleophilicity. While a direct pKa measurement for the exact compound is not available in the provided literature, class-level inference from structurally similar halogenated thiophenols demonstrates a clear trend . For instance, 3,5-dibromo-2,6-difluorothiophenol, with multiple halogens, has an estimated pKa of 6-7, which is substantially more acidic than unsubstituted thiophenol (pKa ≈ 6.5) . This increased acidity, stemming from stabilization of the thiophenolate anion, directly translates to a more reactive nucleophile in S-alkylation and S-arylation reactions.
| Evidence Dimension | Acidity and Reactivity (pKa) |
|---|---|
| Target Compound Data | Not directly measured in available data, but inferred to be significantly lower than 6.5. |
| Comparator Or Baseline | Thiophenol (C6H5SH, pKa ≈ 6.5); 3,5-Dibromo-2,6-difluorothiophenol (pKa ≈ 6-7) |
| Quantified Difference | Estimated pKa shift of -1 to -2 units relative to parent thiophenol. |
| Conditions | Inferred from electronic effects in solution (aqueous or organic). |
Why This Matters
This matters because a lower pKa and higher nucleophilicity directly enable more efficient and higher-yielding thioether formation under milder reaction conditions, a critical factor in both academic synthesis and industrial process development.
